Ethyl 2-acetyl-3-methylbutanoate
Overview
Description
Ethyl 2-acetyl-3-methylbutanoate, also known as ethyl acetyl methyl butyrate, is an organic compound with the molecular formula C9H16O3. It is an ester derived from butanoic acid and isopropyl acetoacetate. This compound is commonly used as an intermediate in the synthesis of various pharmaceutical agents and ketone-containing active pharmaceutical ingredients .
Biochemical Analysis
Cellular Effects
For instance, some esters are involved in cell signaling pathways, while others can influence gene expression .
Molecular Mechanism
Esters like Ethyl 2-acetyl-3-methylbutanoate can undergo reactions such as hydrolysis, esterification, and Claisen condensation . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Metabolic Pathways
Esters like this compound can be metabolized through hydrolysis, a reaction catalyzed by esterases .
Transport and Distribution
Small lipophilic molecules like esters can passively diffuse across cell membranes .
Subcellular Localization
Due to their lipophilic nature, esters like this compound are likely to be found in lipid-rich areas of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-3-methylbutanoate can be synthesized through the acetoacetic ester synthesis method. This involves the alkylation of ethyl acetoacetate with isopropyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-3-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield butanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: 2-acetyl-3-methylbutanol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Ethyl 2-acetyl-3-methylbutanoate is widely used in scientific research and industrial applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: The compound is involved in the production of ketone-containing active pharmaceutical ingredients.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-3-methylbutanoate involves its hydrolysis to butanoic acid and ethanol. In biological systems, esterases catalyze this reaction, leading to the release of the active components. The molecular targets and pathways involved include the interaction with esterases and subsequent metabolic pathways for the breakdown of the resulting products .
Comparison with Similar Compounds
Ethyl 2-acetyl-3-methylbutanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and ethyl propanoate:
Ethyl Acetate: Commonly used as a solvent in laboratories and industries.
Methyl Butyrate: Known for its fruity aroma and used in flavorings.
Ethyl Propanoate: Used in the production of perfumes and as a flavoring agent.
This compound is unique due to its specific structure, which makes it a valuable intermediate in the synthesis of ketone-containing pharmaceuticals .
Properties
IUPAC Name |
ethyl 2-acetyl-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-12-9(11)8(6(2)3)7(4)10/h6,8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIFFKCVURTPTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870882 | |
Record name | Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1522-46-9 | |
Record name | Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1522-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-acetyl-3-methylbutanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54978 | |
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Record name | Ethyl 2-acetyl-3-methylbutanoate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethyl 2-acetyl-3-methylbutanoate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18754 | |
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Record name | Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-acetyl-3-methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.720 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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